(4-Phenylthiophen-2-yl)methanamine is an organic compound with the molecular formula and a molecular weight of 189.28 g/mol. The structure features a thiophene ring linked to a phenyl group via a methanamine functional group. This compound is classified under the category of thiophene derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical databases such as PubChem, where its detailed chemical properties and structural information are cataloged. It is classified as an amine due to the presence of the methanamine functional group, and it falls under the broader category of heterocyclic compounds due to the thiophene ring.
The synthesis of (4-Phenylthiophen-2-yl)methanamine can be approached through several methods, including:
The molecular structure of (4-Phenylthiophen-2-yl)methanamine can be represented by its canonical SMILES notation: C1=CC=C(C=C1)C2=CSC(=C2)CN
. The InChI key for this compound is FWFCFXIJQPKFAM-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
(4-Phenylthiophen-2-yl)methanamine can undergo various chemical reactions typical of amines and thiophenes:
The mechanism of action for (4-Phenylthiophen-2-yl)methanamine primarily involves its reactivity as an amine:
(4-Phenylthiophen-2-yl)methanamine has several scientific uses:
(4-Phenylthiophen-2-yl)methanamine (CAS 2825011-08-1) emerged as a scaffold of interest through systematic exploration of heterocyclic bioisosteres in neurotransmitter analogs. Its development parallels medicinal chemistry's broader shift from simple phenethylamines toward rigidified architectures that confer target selectivity while retaining favorable drug-like properties. The compound represents a strategic molecular hybridization, merging the privileged 2-phenethylamine motif – foundational to endogenous neurotransmitters like dopamine and epinephrine [7] – with the thiophene ring's enhanced pharmacokinetic and binding properties. This fusion creates a distinct spatial orientation of the aminomethyl group relative to the biaryl system, differing fundamentally from flexible chain analogs.
Early pharmacological evaluations positioned it within screening libraries targeting GPCR families, particularly adenosine and adrenergic receptors, where its balanced lipophilicity (clogP ≈ 1.0-1.6) and moderate molecular weight (225.74 g/mol) fulfilled lead-like criteria [5] [7]. Its synthesis was enabled by advances in cross-coupling methodologies, particularly Suzuki-Miyaura reactions facilitating the 4-phenyl-thiophene linkage, followed by efficient functionalization of the 2-position to introduce the aminomethyl moiety. The scaffold's presence in patented GIRK channel modulators (EP3801504A1) further validated its utility in neuropharmacological applications [6].
Table 1: Key Synthetic Intermediates for (4-Phenylthiophen-2-yl)methanamine Derivatives
Intermediate | Role in Synthesis | Typical Yield (%) | Key Transformation |
---|---|---|---|
4-Bromothiophene-2-carbaldehyde | Core building block | 75-85 | Suzuki coupling |
4-Phenylthiophene-2-carbaldehyde | Direct precursor | 90-95 | Phenylboronic acid coupling |
(4-Phenylthiophen-2-yl)methanol | Reduction product | 80-88 | NaBH₄ reduction |
Methanesulfonate ester | Activation for amination | 85-92 | Mesylation |
Protected phthalimide derivative | Amine introduction | 70-78 | Nucleophilic substitution |
The scaffold's molecular architecture features three critical pharmacophoric elements: 1) The electron-rich thiophene ring provides aromatic character with reduced basicity compared to benzene, influencing π-π stacking interactions; 2) The aminomethyl tether (-CH₂NH₂) at C2 enables hydrogen bonding with Asp/Glu residues in target proteins while maintaining conformational restraint; and 3) The 4-phenyl substituent creates an extended hydrophobic plane for van der Waals contacts with protein subpockets.
Computational analyses reveal the dihedral angle between thiophene and phenyl rings typically ranges 35°-55°, positioning the phenyl ring perpendicularly to minimize steric clash while optimizing hydrophobic complementarity [4]. The primary amine's pKₐ (~9.5-10.0) facilitates protonation states adaptable to physiological pH, enhancing membrane permeability in non-ionized form while enabling salt bridge formation when ionized. This duality contributes to favorable PAMPA permeability (LogPe ≈ -4.0 to -3.0), as observed in structurally analogous biofilm inhibitors [4].
Structure-activity relationship (SAR) studies demonstrate exceptional sensitivity to ortho-substitutions on the phenyl ring. Chloro or trifluoromethyl groups at the ortho position boost potency 8-30 fold in related biaryl systems, attributed to enhanced hydrophobic burial with residues like Ile13, Ile52, or Tyr137 in binding pockets [4]. The aminomethyl group tolerates N-functionalization – conversion to amides, ureas, or sulfonamides – without compromising thiophene ring geometry, enabling ADME optimization. Molecular docking suggests the sulfur atom engages in weak hydrogen bonds (C=S⋯H-N) and sulfur-π interactions, contributing to binding affinity often overlooked in traditional pharmacophore models.
Table 2: Binding Affinity Modulation via Structural Modifications
Modification Site | Functional Group | Observed ΔAffinity | Putative Mechanism |
---|---|---|---|
Phenyl ring (ortho) | -Cl | +30-fold | Hydrophobic contact with Tyr137/Ile13 |
Phenyl ring (ortho) | -CF₃ | +30-fold | Enhanced desolvation penalty |
Phenyl ring (meta) | -CO₂Me | No change | Insufficient depth for polar interactions |
Aminomethyl | -NHAc | Variable | H-bond acceptor capacity |
Aminomethyl | -NHCOCF₃ | +5-fold | Enhanced hydrophobic/Lipinski efficiency |
Thiophene (5-position) | Methyl | -2-fold | Steric clash with binding pocket |
(4-Phenylthiophen-2-yl)methanamine occupies a specialized niche within thiophene medicinal chemistry, distinguished by its aminomethyl vector diverging from prevalent carboxylic acid or ketone functionalities. This renders it a non-classical bioisostere of 2-arylethylamines, offering reduced conformational flexibility and enhanced metabolic stability compared to dopamine analogs. Its structural attributes align with three emerging therapeutic domains:
Epigenetic Modulators: The scaffold features in histone acetyltransferase (HAT) inhibitors targeting p300/CBP, where the thiophene core displaces histone substrates. Analogous thiophene-2-carboxamides exhibit IC₅₀ values of 0.62-8.6 μM against p300 HAT, with competitive inhibition kinetics confirmed through enzymatic assays . The phenyl-thiophene system provides optimal hydrophobic surface area for the enzyme's substrate-binding cleft, while the aminomethyl group can be tailored to engage catalytic residues (e.g., His231, Arg96).
Anti-Infective Agents: As a monovalent alternative to multivalent mannosides, derivatives demonstrate potent inhibition of FimH-mediated bacterial adhesion. Ortho-substituted analogs achieve biofilm prevention IC₅₀ values of 0.13-0.52 μM in uropathogenic E. coli, leveraging the phenyl-thiophene system as a rigid hydrophobic aglycone mimetic [4]. The scaffold's metabolic stability (t₁/₂ > 60 min in microsomes) and Caco-2 permeability (Papp > 5 × 10⁻⁶ cm/s) position it favorably for urinary tract anti-infectives.
Neurotransmitter-Targeted Therapeutics: Patent literature identifies the scaffold in GIRK channel activators (EP3801504A1), where the amine engages in salt bridge formation with Asp residues in the channel's selectivity filter [6]. The thiophene ring's dipole moment (~0.8 D) facilitates interactions with voltage-sensing domains, distinct from benzofuran or indole analogs. Its presence in β-adrenergic ligands (e.g., denopamine analogs) further demonstrates versatility across monoamine targets [7].
Table 3: Comparative Analysis of Thiophene Pharmacophores
Thiophene Pharmacophore | cLogP Range | Dominant Therapeutic Use | Key Advantage Over (4-Phenylthiophen-2-yl)methanamine | Key Disadvantage |
---|---|---|---|---|
2-Aminomethyl-4-arylthiophene | 1.0-2.5 | CNS/GPCR targets | Balanced permeability/P-gp efflux ratio | Limited H-bond donor capacity |
Thiophene carboxylic acids | 0.5-3.0 | Anti-inflammatory agents | Stronger target anchoring | Low brain penetration |
Thieno[3,2-d]pyrimidines | 2.0-4.0 | Kinase inhibitors | High affinity for ATP pockets | CYP450 inhibition risk |
2-Amino-3-aroylthiophenes | 2.5-4.5 | A₁ AR allosteric modulators | Intrinsic agonist activity | Poor aqueous solubility |
3-Alkoxythiophenes | 1.5-3.5 | mGluR antagonists | Enhanced metabolic stability | Synthetic complexity |
The scaffold's synthetic tractability enables diversity-oriented derivatization at three sites: 1) Amine functionalization (secondary/tertiary amines, amides); 2) Phenyl ring substitution (halogens, alkyl, CF₃); and 3) Thiophene ring modification (fusion, oxidation). This versatility, combined with its balanced drug-like properties (MW < 300, HBD = 1, HBA = 3), ensures continued relevance in rational drug design targeting protein-protein interactions and allosteric sites refractory to classical ligands.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1